REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[H-].[Na+].F[C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16]>CN(C=O)C.OS([O-])(=O)=O.[K+]>[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=2)[C:15]#[N:16])[CH2:4][CH2:3]1 |f:1.2,5.6|
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Name
|
|
Quantity
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7.17 g
|
Type
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reactant
|
Smiles
|
CN1CCC(CC1)O
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
4.48 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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FC=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)[O-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
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to reach r.t. over 1 h
|
Duration
|
1 h
|
Type
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STIRRING
|
Details
|
stirred for a further 16 h
|
Duration
|
16 h
|
Type
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TEMPERATURE
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Details
|
The resulting brown solution was cooled to 0° C.
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Type
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CUSTOM
|
Details
|
quenched by addition of water
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Type
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CUSTOM
|
Details
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The reaction mixture was separated between DCM (500×2 ml) and water (750 ml)
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Type
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WASH
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Details
|
The combined organics were washed with water (500 ml)
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Type
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CUSTOM
|
Details
|
dried through a phase separator
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pure product
|
Type
|
WASH
|
Details
|
washed with ether (×4)
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Type
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EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried over a phase separator
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the red brown oil was added 4M HCl in dioxane
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered
|
Type
|
ADDITION
|
Details
|
To the salt was added 10% NaHCO3 (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
dried through a phase separator
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light orange oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN1CCC(CC1)OC=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |